molecular formula C7H12O B1622530 4,4-Dimethylpent-1-en-3-one CAS No. 2177-30-2

4,4-Dimethylpent-1-en-3-one

Cat. No. B1622530
CAS RN: 2177-30-2
M. Wt: 112.17 g/mol
InChI Key: MUOKXXOKLLKNIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethylpent-1-en-3-one can be achieved through a process that involves the use of catalysts . This process enables the manufacture of the compound in the absence of a solvent and without crystallization or filtration steps . The specific synthesis steps involve the use of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one as raw material .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpent-1-en-3-one is represented by the formula C7H12O . The IUPAC Standard InChI is InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 .


Physical And Chemical Properties Analysis

4,4-Dimethylpent-1-en-3-one has a molecular weight of 112.17 . It is a liquid at room temperature .

Scientific Research Applications

  • Summary of the Application : This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
  • Methods of Application or Experimental Procedures : The first step involved catalytically converting N-acetylglucosamine to HMF, choosing formic acid as the catalyst in an MIBK/H2O solvent system through a hydrothermal reaction to prepare HMF . The optimal reaction conditions were found to be 160 °C for 120 min, with an HMF yield reaching 41.7% .
  • Results or Outcomes : This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles . The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Safety And Hazards

4,4-Dimethylpent-1-en-3-one is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKXXOKLLKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176170
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpent-1-en-3-one

CAS RN

2177-30-2
Record name 1-Penten-3-one, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
RI Al-Wabli, KS Resmi, YS Mary, CY Panicker… - Journal of Molecular …, 2016 - Elsevier
The FT-IR and FT-Raman spectra of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one were recorded and analyzed experimentally and theoretically. The observed …
Number of citations: 55 www.sciencedirect.com
HK Fun, CK Quah, MI Attia, MF El-Behairy… - … Section E: Structure …, 2012 - scripts.iucr.org
In the molecule of the title compound, C14H16O3, all non-H atoms except for one methyl C atom lie on a crystallographic mirror plane. The conformation with respect to the C=C bond […
Number of citations: 4 scripts.iucr.org
TQ Wu, L Xia, AX Hu, J Ye - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C13H15ClO, the carbonyl and ethenyl groups are not coplanar with benzene ring system, forming dihedral angles of 35.37 (5) and 36.27 (11), respectively. The …
Number of citations: 7 scripts.iucr.org
L Xia, AX Hu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the title compound, C13H14Cl2O, the carbonyl and ethenyl groups are coplanar with the aromatic ring. There are four molecules in the asymmetric unit and all atoms in the molecule …
Number of citations: 2 scripts.iucr.org
夏林, 胡艾希, 曹高, 王宇, 叶姣 - 结构化学, 2009 - cqvip.com
: The title compound, 4-tert-butyl-6-(4-chlorophenyl)-3, 6-dihydro-2H-1, 3-thiazin-2-iminium chloride (C14H18Cl2N2S), has been synthesized by the reaction of 1-(4-chlorophenyl)-4, 4-…
Number of citations: 4 www.cqvip.com
MN Aboul-Enein, AA El-Azzouny, MI Attia… - European journal of …, 2012 - Elsevier
A series of stiripentol (STP) analogues namely, 2-[(1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ylidene]-N-(aryl/H)hydrazinecarboxamides 7a–h, (±)-(5RS)-N-(aryl/H)-(1,3-…
Number of citations: 96 www.sciencedirect.com
J Dabrowski, L Kozerski - Chemical Communications (London), 1968 - pubs.rsc.org
Both types of restricted rotation are shown to occur simultaneously in 4-dimethylaminobut-3-en-2-one (I), while only the s-cis-s-tram isomerism can be detected in 4-methylaminobut-3-en…
Number of citations: 15 pubs.rsc.org
CS Becker, GI Roshchupkina, TV Rybalova… - Russian Chemical …, 2007 - Springer
In some cases, the reactions of enaminones of the imidazolidine 1-oxide series with the Vilsmeier reagent afford electrophilic substitution products containing the dimethyl-…
Number of citations: 3 link.springer.com
VS Talismanov, SV Popkov… - International …, 2019 - search.ebscohost.com
Chloromethyldioxolanes were synthesized on the basis of arylidene ketones obtained by condensation of ketones with aldehydes. The interaction of chloromethyldioxolanes with 1, 2, 3-…
Number of citations: 10 search.ebscohost.com
I Esen, C Yolacan, F Aydogan - Bulletin of the Korean Chemical Society, 2010 - Citeseer
The development of new synthetic methods that are more environmentally benign has been propelled by the growing importance of green chemistry. 1 In this fact, scientists have been …
Number of citations: 14 citeseerx.ist.psu.edu

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